2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Overview
Description
Inhibitor of WNT Production-4 (IWP-4) is a small molecule inhibitor of the WNT signaling pathway. WNT proteins are small secreted proteins that play crucial roles in embryonic development, tissue homeostasis, and tumorigenesis. IWP-4 inactivates Porcupine, a membrane-bound O-acyltransferase responsible for palmitoylating WNT proteins, which is essential for their signaling ability and secretion .
Mechanism of Action
Target of Action
IWP-4, also known as “2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” or “Wnt inhibitor iwp-4”, primarily targets Porcupine , a membrane-bound O-acyltransferase . Porcupine is responsible for palmitoylating Wnt proteins, a process that is essential for Wnt signaling ability and secretion .
Mode of Action
IWP-4 inhibits Wnt signaling by inactivating Porcupine . This inactivation blocks the palmitoylation of Wnt proteins, thereby preventing their secretion and impairing Wnt pathway activity .
Biochemical Pathways
The primary biochemical pathway affected by IWP-4 is the Wnt signaling pathway . By inhibiting Porcupine, IWP-4 prevents the secretion of Wnt proteins, thereby blocking both the canonical and non-canonical Wnt signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IWP-4 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure of IWP-4 is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, including the addition of methoxy and benzothiazolyl groups.
Final Assembly: The final compound is assembled through a series of coupling reactions, resulting in the formation of IWP-4 with high purity.
Industrial Production Methods
Industrial production of IWP-4 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
IWP-4 undergoes various chemical reactions, including:
Oxidation: IWP-4 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on IWP-4.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the IWP-4 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various derivatives of IWP-4 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
IWP-4 has a wide range of scientific research applications, including:
Chemistry: IWP-4 is used as a tool compound to study the WNT signaling pathway and its role in various chemical processes.
Biology: In biological research, IWP-4 is used to investigate the role of WNT signaling in embryonic development, tissue homeostasis, and disease processes such as cancer.
Medicine: IWP-4 has potential therapeutic applications in the treatment of diseases related to aberrant WNT signaling, including cancer and degenerative diseases.
Comparison with Similar Compounds
Similar Compounds
IWP-2: Another inhibitor of the WNT signaling pathway, similar in structure to IWP-4 but with different functional groups.
IWP-3: Shares the same core structure as IWP-4 but differs by the presence of an additional fluoro group.
Uniqueness of IWP-4
IWP-4 is unique due to its specific inhibition of Porcupine, leading to effective blockade of WNT signaling. Its high potency and selectivity make it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S3/c1-13-7-8-14-18(11-13)33-22(24-14)26-19(28)12-32-23-25-15-9-10-31-20(15)21(29)27(23)16-5-3-4-6-17(16)30-2/h3-8,11H,9-10,12H2,1-2H3,(H,24,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUJMHOIQBDFQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5OC)SCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686772-17-8 | |
Record name | 686772-17-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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